molecular formula C9H9BrClNO B183408 N-(2-bromo-5-chloro-4-methylphenyl)acetamide CAS No. 116010-06-1

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Cat. No. B183408
Key on ui cas rn: 116010-06-1
M. Wt: 262.53 g/mol
InChI Key: QIMHWSBYSKKYFR-UHFFFAOYSA-N
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Patent
US06699861B1

Procedure details

A solution of 4-acetamido-5-bromo-2-chlorotoluene (64 g, 0.245 mol) in glacial acetic acid (48 ml) and concentrated hydrochloric acid (96 ml) was heated at 118° C. for 24 h. The reaction mixture was allowed to cool to room temperature, diluted with water (200 ml), cooled in an ice-bath and the pH was. adjusted to 5 with a aqueous solution of NaOH (50% w/v). The precipitate was collected by filtration washed with water, and dried in vacuo over P2O5 to afford a white solid (50.7 g, 94%), mp 90° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:10]([Br:11])=[CH:9][C:8]([CH3:12])=[C:7]([Cl:13])[CH:6]=1)(=O)C.[OH-].[Na+]>C(O)(=O)C.Cl.O>[Br:11][C:10]1[CH:9]=[C:8]([CH3:12])[C:7]([Cl:13])=[CH:6][C:5]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=C1Br)C)Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
96 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=C(C(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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